molecular formula C5H4BrN3O B11823103 6-Bromopyridazine-3-carboxamide

6-Bromopyridazine-3-carboxamide

Cat. No.: B11823103
M. Wt: 202.01 g/mol
InChI Key: MQJGGXARGBIMKJ-UHFFFAOYSA-N
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Description

6-Bromopyridazine-3-carboxamide is a chemical compound with the molecular formula C5H4BrN3O. It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. The presence of a bromine atom at the 6th position and a carboxamide group at the 3rd position makes this compound unique and valuable for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyridazine-3-carboxamide typically involves the bromination of pyridazine derivatives followed by the introduction of the carboxamide group. One common method involves the bromination of 3-pyridazinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM). The resulting 6-bromo-3-pyridazinecarboxylic acid is then converted to this compound through an aminocarbonylation reaction using reagents like Ghosez reagent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and aminocarbonylation steps but utilizes industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Bromopyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromopyridazine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 6-Bromopyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromopyridazine-3-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJGGXARGBIMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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